

spectroscopic data for derivatives of 4-(Bromomethyl)-2,6-dichloropyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Bromomethyl)-2,6-dichloropyridine

Cat. No.: B062455

[Get Quote](#)

A Comparative Guide to the Spectroscopic Properties of 4-(Bromomethyl)-2,6-dichloropyridine and Related Analogues

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel pyridine derivatives, a thorough understanding of their spectroscopic properties is paramount. **4-(Bromomethyl)-2,6-dichloropyridine** serves as a versatile building block in the development of pharmaceuticals and agrochemicals.^[1] However, comprehensive experimental spectroscopic data for this compound and its direct derivatives are not readily available in public databases.

This guide provides a comparative analysis of the predicted spectroscopic data for **4-(Bromomethyl)-2,6-dichloropyridine** alongside experimentally determined data for structurally related pyridine compounds. This comparison offers a valuable reference for the characterization of this important synthetic intermediate and its potential derivatives.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data. For **4-(Bromomethyl)-2,6-dichloropyridine**, the data is predicted based on established principles of spectroscopy and analysis of similar structures. For the analogue compounds, experimentally derived data is presented where available.

Table 1: ¹H NMR Spectral Data Comparison

Compound	Aromatic Protons (δ , ppm)	Methylene Protons (-CH ₂ -) (δ , ppm)	Other Protons (δ , ppm)
4-(Bromomethyl)-2,6-dichloropyridine (Predicted)	~7.4 (s, 2H)	~4.5 (s, 2H)	-
2,6-Dichloro-4-methylpyridine	7.13 (s, 2H)	-	2.38 (s, 3H, -CH ₃)
4-Amino-2,6-dichloropyridine	6.60 (s, 2H)[2]	-	4.7 (br s, 2H, -NH ₂)
4-Bromo-2,6-bis(bromomethyl)pyridine (Predicted)	~7.5 - 7.7 (s, 2H)[3]	~4.5 - 4.7 (s, 4H)[3]	-

Table 2: ¹³C NMR Spectral Data Comparison

Compound	C2, C6 (δ , ppm)	C4 (δ , ppm)	C3, C5 (δ , ppm)	Methylene/Methyl Carbon (δ , ppm)
4-(Bromomethyl)-2,6-dichloropyridine (Predicted)	~151	~145	~122	~32 (-CH ₂ Br)
2,6-Dichloro-4-methylpyridine	150.8	148.2	121.2	18.2 (-CH ₃)
4-Amino-2,6-dichloropyridine	148.7	158.1	106.0	-
4-Bromo-2,6-bis(bromomethyl)pyridine (Predicted)	~158 - 160	~140 - 142	~125 - 127	~32 - 34 (-CH ₂ Br)

Table 3: Infrared (IR) Spectroscopy Data Comparison

Compound	Key IR Absorption Bands (cm ⁻¹)
4-(Bromomethyl)-2,6-dichloropyridine (Predicted)	~3050 (Ar C-H stretch), ~1550, 1400 (C=C, C=N ring stretch), ~1250 (C-H in-plane bend), ~800 (C-Cl stretch), ~600 (C-Br stretch)
4-Amino-2,6-dichloropyridine	3484, 3381 (N-H stretch), 1638 (N-H bend), 1572, 1439 (ring stretch)
2,6-Dichloropyridine	~3070 (Ar C-H stretch), ~1570, 1540 (C=C, C=N ring stretch), ~1140 (C-H in-plane bend), ~780 (C-Cl stretch)[4]

Table 4: Mass Spectrometry Data Comparison

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
4-(Bromomethyl)-2,6-dichloropyridine (Predicted)	239, 241, 243 ([M] ⁺)	160, 162 ([M-Br] ⁺)
2,6-Dichloro-4-methylpyridine	161, 163, 165 ([M] ⁺)	126, 128 ([M-Cl] ⁺)
4-Amino-2,6-dichloropyridine	162, 164, 166 ([M] ⁺)	127, 129 ([M-Cl] ⁺)
4-Bromo-2,6-bis(bromomethyl)pyridine (Predicted)	341, 343, 345, 347 ([M] ⁺)	262, 264, 266 ([M-Br] ⁺), 183, 185 ([M-2Br] ⁺)[3]

Experimental Protocols

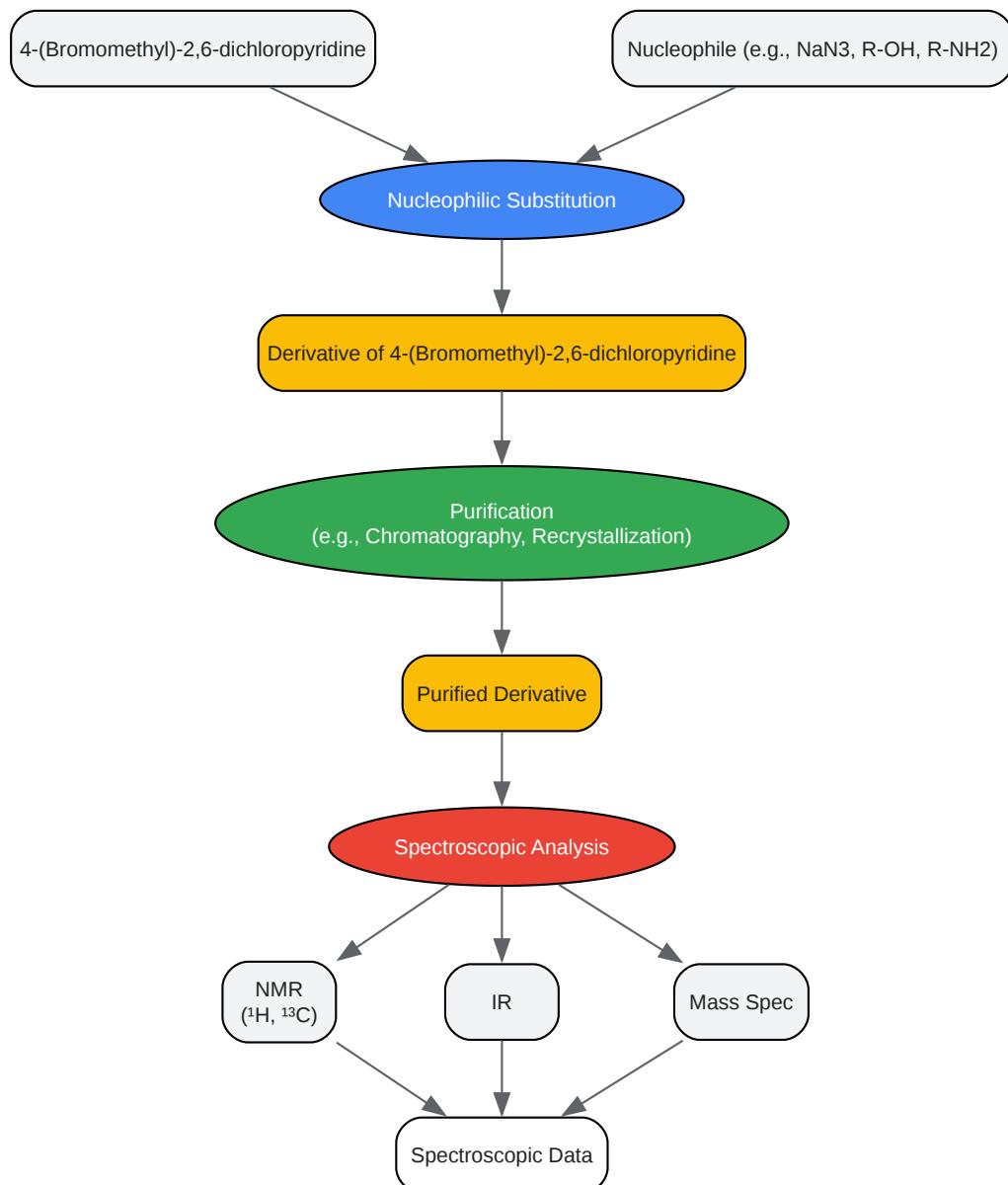
Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducible research. Below are standard protocols for the characterization of pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- ^1H NMR Acquisition: Acquire the spectrum on a 400 or 500 MHz spectrometer. Use a standard pulse sequence with a spectral width of approximately -2 to 12 ppm.
- ^{13}C NMR Acquisition: Acquire the spectrum on the same instrument, typically at 100 or 125 MHz. Use a proton-decoupled pulse sequence with a spectral width of approximately 0 to 200 ppm. A larger number of scans will be required compared to ^1H NMR to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the spectrum on an FTIR spectrometer over a range of 4000-400 cm^{-1} .
- Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.


Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol, acetonitrile).
- Data Acquisition (ESI): Introduce the sample into an Electrospray Ionization (ESI) mass spectrometer. Acquire the spectrum in positive ion mode.
- Data Acquisition (EI): For more volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) can be used.

- Data Analysis: Identify the molecular ion peak and characteristic fragmentation patterns. The isotopic distribution for chlorine ($[M]^+$, $[M+2]^+$, $[M+4]^+$ in a ~9:6:1 ratio for two chlorines) and bromine ($[M]^+$, $[M+2]^+$ in a ~1:1 ratio for one bromine) is a key diagnostic feature.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of a derivative of **4-(Bromomethyl)-2,6-dichloropyridine**.

[Click to download full resolution via product page](#)

Caption: Synthetic and analytical workflow for derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2,6-Dichloro-4-pyridyl)methanol 101990-69-6 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [spectroscopic data for derivatives of 4-(Bromomethyl)-2,6-dichloropyridine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b062455#spectroscopic-data-for-derivatives-of-4-bromomethyl-2-6-dichloropyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com